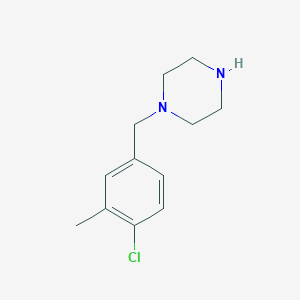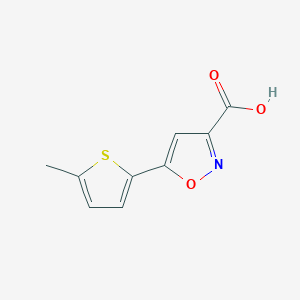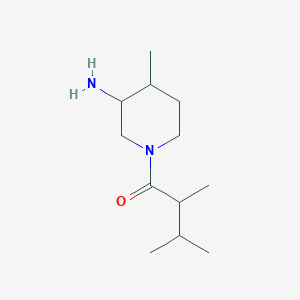
1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a butanone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one typically involves multiple steps. One common method includes the N-acylation of 3-Amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. Subsequent hydrolysis in the presence of acid yields 1-Benzyl-4-methylpiperidin-3-one, which undergoes reductive amination with methanolic methylamine in the presence of titanium (IV) isopropoxide .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route to enhance yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques to ensure the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
- 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one
- 1-Benzyl-4-methylpiperidin-3-yl)-methylamine
Comparison: Compared to similar compounds, 1-(3-Amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one exhibits unique structural features and reactivity. Its specific substitution pattern on the piperidine ring and the presence of the butanone moiety contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C12H24N2O |
|---|---|
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
1-(3-amino-4-methylpiperidin-1-yl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C12H24N2O/c1-8(2)10(4)12(15)14-6-5-9(3)11(13)7-14/h8-11H,5-7,13H2,1-4H3 |
Clave InChI |
LLSLAVQZNVKVJV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1N)C(=O)C(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


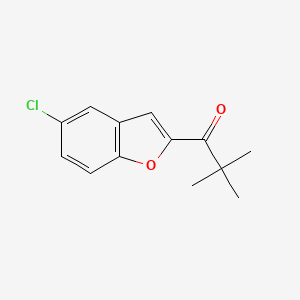

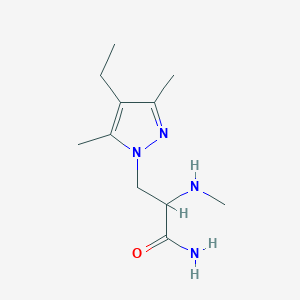

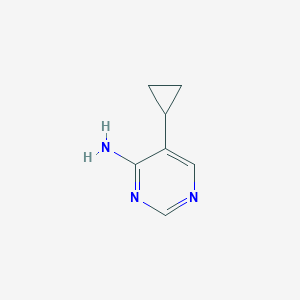
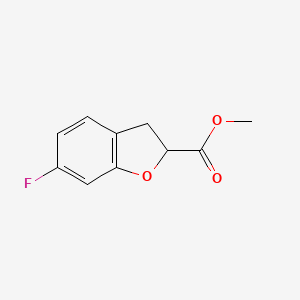
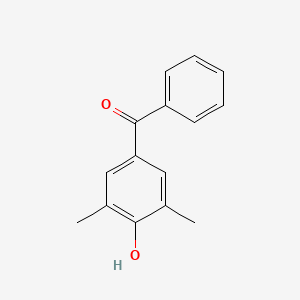

![Ethyl 3-(5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acrylate](/img/structure/B13633167.png)
![3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid](/img/structure/B13633169.png)

